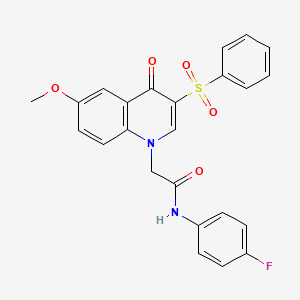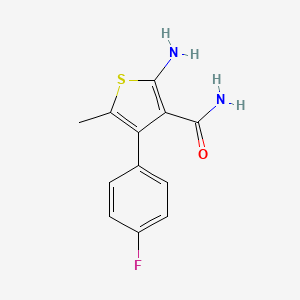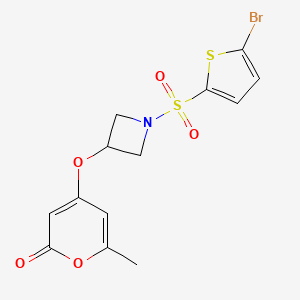![molecular formula C9H6N4O B2373575 [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896372-68-2](/img/structure/B2373575.png)
[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .
Synthesis Analysis
The synthesis of “[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” involves a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . A variety of quinoxalinones and hypervalent iodine (III) reagents were tolerated well . A refreshed synthesis of the core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .Molecular Structure Analysis
The “[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” include a [3 + 2] azide–alkyne cycloaddition and intramolecular Ullmann-type C–N coupling process .Scientific Research Applications
Synthesis and Derivative Development
Novel Derivatives Synthesis : Research shows the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, highlighting chemical transformations to create a variety of derivatives from this compound (R. Al-Salahi & D. Geffken, 2011).
Synthesis via Dimroth Rearrangement : The creation of 2,4-disubstituted-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-ones through Dimroth rearrangement of isomers, using a synthetic strategy based on 1,5-electrocyclization (A. S. Shawali, H. Hassaneen & N. Shurrab, 2008).
Pharmacological Investigation
Benzodiazepine Binding Activity : The synthesis of triazoloquinazolin-5(6H)-one compounds showed significant binding affinity to the benzodiazepine receptor, with some derivatives emerging as potent benzodiazepine antagonists (J. Francis et al., 1991).
Antihistaminic Activity : A variety of 1,2,4-triazolo[4,3-a]quinazolin-5-ones demonstrated significant in vivo H1-antihistaminic activity, with some compounds outperforming standard antihistamines in efficacy and reduced sedation (V. Alagarsamy et al., 2007).
Theoretical and Computer-Aided Studies
Computer Prediction of Biological Activity : Computer-based prediction tools have been employed to determine the potential anti-asthmatic and anti-allergic activity of triazoloquinazolin-5(4H)-ones (S. Danylchenko et al., 2015).
Quality Control Methods for Antimalarial Agents : Development of quality control methods for triazoloquinazolin-5(4H)-ones as antimalarial agents, emphasizing the need for rigorous evaluation of pharmaceutical substances (S. Danylchenko et al., 2018).
Other Applications
Antimicrobial Activity : Novel triazoloquinazoline-3-carboxamides displayed notable antimicrobial activities against both bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents (N. Pokhodylo et al., 2021).
Anticancer Activity : Certain triazoloquinazolines have been identified as potential anticancer agents, with promising activity against various cancer cell lines (S. Kovalenko et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression regulation . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .
Mode of Action
The compound interacts with PCAF through effective binding with the binding site of PCAF . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline .
Biochemical Pathways
The compound affects the biochemical pathways associated with PCAF. PCAF is involved in the acetylation of histones, which is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can potentially alter gene expression patterns, affecting the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking and pharmacokinetic studies were performed to rationalize the binding affinities of the newly designed triazoloquinazolines toward the active site of pcaf and to evaluate the druggability of new compounds .
Result of Action
The compound demonstrates anticancer activity against various human cancer cell lines . For instance, one of the derivatives of the compound showed potent activity with IC50 values of 6.12, 4.08, 7.17, and 6.42 μM against HePG2, MCF-7, PC3, and HCT-116, respectively . These results suggest that the compound’s action leads to a decrease in the viability of cancer cells.
Action Environment
It’s worth noting that the synthesis of the compound involves a [3 + 2] cyclization reaction catalyzed by photoredox between quinoxalinones and hypervalent iodine (iii) reagents . This suggests that the compound’s synthesis, and potentially its action, could be influenced by factors such as light and the presence of certain reagents.
properties
IUPAC Name |
1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-6-3-1-2-4-7(6)13-8(11-9)5-10-12-13/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGFZKEKNGBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime](/img/structure/B2373492.png)



![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)



![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)